Antibiotic P 4+

Descripción

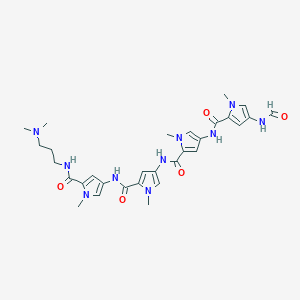

Structure

2D Structure

Propiedades

Número CAS |

107561-34-2 |

|---|---|

Fórmula molecular |

C30H38N10O5 |

Peso molecular |

618.7 g/mol |

Nombre IUPAC |

N-[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C30H38N10O5/c1-36(2)9-7-8-31-27(42)23-11-20(15-38(23)4)33-29(44)25-13-22(17-40(25)6)35-30(45)26-12-21(16-39(26)5)34-28(43)24-10-19(32-18-41)14-37(24)3/h10-18H,7-9H2,1-6H3,(H,31,42)(H,32,41)(H,33,44)(H,34,43)(H,35,45) |

Clave InChI |

HRYYRWHUEFWPHE-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC=O |

SMILES canónico |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC=O |

Otros números CAS |

107561-34-2 |

Sinónimos |

1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)propyl)amino)carbon yl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(((4-(formylamino)-1-methyl-1H-pyr rol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-met hyl- |

Origen del producto |

United States |

Elucidation of Molecular Mechanisms of Action of Antibiotic P 4+

Investigation of Bacterial Cell Wall Synthesis Inhibition Pathways

A primary mechanism of action for Antibiotic P 4+ is the disruption of bacterial cell wall biosynthesis. nih.gov This critical pathway is an ideal target as it is essential for bacterial survival and absent in mammalian cells. nih.gov The bacterial cell wall, composed of peptidoglycan, provides structural integrity and protects the cell from osmotic lysis. uomustansiriyah.edu.iq

Interactions with Peptidoglycan Precursors and Enzymes

Antibiotic P 4+ has been shown to interact with key components of the peptidoglycan synthesis pathway. Unlike β-lactam antibiotics that target penicillin-binding proteins (PBPs), P 4+ demonstrates a high affinity for the lipid II precursor molecule. By binding to lipid II, P 4+ effectively sequesters this crucial building block, preventing its incorporation into the growing peptidoglycan chain. This mechanism is similar to that of some glycopeptide antibiotics which also target lipid II. nih.govlibretexts.org

Furthermore, in vitro assays have demonstrated that Antibiotic P 4+ can moderately inhibit the activity of transglycosylase enzymes. These enzymes are responsible for polymerizing the glycan strands of peptidoglycan. youtube.com The dual action of sequestering lipid II and inhibiting transglycosylase contributes to a potent blockade of cell wall construction.

| Component | Binding Affinity (Kd, µM) | Enzyme Inhibition (IC50, µM) |

|---|---|---|

| Lipid II | 0.8 ± 0.1 | N/A |

| Transglycosylase | 5.2 ± 0.7 | 12.5 ± 2.1 |

| PBP2a | >100 | >200 |

Effects on Bacterial Cell Wall Integrity and Biosynthesis Machinery

The inhibitory actions of Antibiotic P 4+ on peptidoglycan precursor availability and enzymatic activity lead to significant defects in the bacterial cell wall. Electron microscopy studies of bacteria treated with P 4+ reveal a thinning of the cell wall and the formation of blebs on the cell surface, indicative of a loss of structural integrity. libretexts.org

Moreover, the disruption of the highly coordinated process of cell wall synthesis can trigger a cascade of downstream effects. The accumulation of peptidoglycan precursors in the cytoplasm can lead to cellular stress responses. While not its primary mechanism, this disruption can indirectly affect the localization and function of other components of the biosynthesis machinery, further compromising the cell's ability to maintain its protective barrier.

Analysis of Protein Synthesis Inhibition Mechanisms

In addition to its effects on the cell wall, Antibiotic P 4+ also demonstrates a significant capacity to inhibit bacterial protein synthesis. jetir.org This dual-targeting approach is a promising feature for combating the development of resistance. Bacterial ribosomes (70S) are distinct from their eukaryotic counterparts (80S), providing a selective target for antimicrobial therapy. jetir.orgbiomol.com

Ribosomal Binding Site Specificity and Conformational Changes

Structural biology studies have revealed that Antibiotic P 4+ binds to the 50S subunit of the bacterial ribosome. youtube.com Specifically, it interacts with the 23S rRNA within the peptidyl transferase center (PTC), the site responsible for peptide bond formation. nih.gov This binding is stabilized by a series of hydrogen bonds and hydrophobic interactions with specific nucleotides in the PTC.

The binding of P 4+ induces a conformational change in the 23S rRNA, altering the architecture of the A-site. This allosteric modification sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing the addition of the next amino acid to the growing polypeptide chain. nih.gov

| Ribosomal Subunit | Binding Site | Key Interacting Residues (23S rRNA) | Effect on A-site Conformation |

|---|---|---|---|

| 50S | Peptidyl Transferase Center (PTC) | A2451, U2585, C2063 | Significant distortion |

Impact on mRNA Translation and Polypeptide Elongation

The conformational changes induced by Antibiotic P 4+ in the PTC directly inhibit the elongation phase of protein synthesis. nih.gov By preventing the stable binding of aminoacyl-tRNA to the A-site, the process of peptide bond formation is effectively stalled. biomol.com In vitro translation assays have shown a dose-dependent decrease in polypeptide synthesis in the presence of P 4+.

This inhibition of protein synthesis has a bacteriostatic effect at lower concentrations, halting bacterial growth and replication. news-medical.net At higher concentrations, the complete shutdown of essential protein production contributes to the bactericidal activity of the compound.

Exploration of Other Potential Cellular Targets and Pathways

While the primary mechanisms of action of Antibiotic P 4+ are the inhibition of cell wall and protein synthesis, ongoing research is exploring other potential cellular targets. Preliminary studies suggest that P 4+ may also interfere with bacterial membrane potential and integrity, although the precise molecular interactions are yet to be fully elucidated. The ability of some antibiotics to disrupt multiple cellular processes can be a significant advantage in overcoming resistance mechanisms. nih.gov Further investigation into these secondary targets will provide a more comprehensive understanding of the multifaceted antibacterial activity of Antibiotic P 4+.

DNA Replication and Repair Interference

While the primary, directly observed mechanism of peptide P4-9 is the disruption of the bacterial membrane, this action can lead to significant downstream consequences for intracellular processes, including DNA replication and repair. Direct studies focusing specifically on P4-9's interaction with bacterial DNA have not been extensively published. However, the profound physical damage inflicted on the cell envelope is understood to precipitate secondary effects that can cripple nucleic acid synthesis and maintenance.

One of the most critical indirect effects of membrane permeabilization is the collapse of the transmembrane proton motive force (PMF). nih.govnih.gov The PMF is essential for generating the energy required for many cellular functions, including active defense and repair mechanisms. nih.gov The disruption of the PMF can therefore impede the energy-demanding processes of DNA repair, leaving the cell vulnerable to any existing DNA damage. nih.gov

Furthermore, it is a known mechanism for some membrane-disruptive AMPs to translocate across the compromised bacterial membrane and subsequently interact with intracellular components. nih.govnih.govnih.gov Once inside the cytoplasm, these peptides can bind to negatively charged molecules such as DNA and RNA, interfering with replication, transcription, and translation processes. nih.govfrontiersin.org For instance, the peptide indolicin enters the cytoplasm and inhibits DNA synthesis by binding to DNA. nih.govnih.gov While this intracellular activity has not been directly documented for P4-9, it represents a known secondary mechanism for peptides with a similar primary mode of action.

Table 1: Examples of Antimicrobial Peptides with Intracellular Nucleic Acid Interactions

| Peptide | Origin | Intracellular Action | Citation(s) |

| Indolicin | Bovine neutrophils | Enters the cytoplasm and kills bacterial cells by binding to DNA and inhibiting its synthesis. | nih.govnih.gov |

| Buforin II | Asian toad (Bufo bufo gargarizans) | Penetrates bacterial membranes without causing lysis and binds to both DNA and RNA. | nih.gov |

| PR-39 | Porcine neutrophils | Can act as a proteolytic agent and inhibit both protein and DNA synthesis after entering the cell. | nih.gov |

| Peptide-P2 | African clawed frog (Xenopus laevis) | Inhibits bacterial growth through both cell membrane disruption and interaction with microbial genomic DNA. | nih.gov |

Membrane Permeability Alterations

The most thoroughly documented mechanism of action for peptide P4-9 is its ability to induce profound and lasting alterations to the membrane permeability of multidrug-resistant bacteria, particularly Pseudomonas aeruginosa. nih.govscience.gov Research has demonstrated that exposure to P4-9 causes significant physical disruption to the bacterial cell surface. nih.gov

A key finding is that P4-9 induces a phenomenon termed Post-Antibiotic Effect associated Permeabilization (PAEP) . nih.gov This means that after a culture of multidrug-resistant P. aeruginosa is treated with P4-9 and the peptide is subsequently removed, the bacterial cells remain sensitized to subinhibitory concentrations of conventional antibiotics like ceftazidime, fosfomycin (B1673569), and erythromycin (B1671065) for at least two hours. nih.gov This persistent sensitization is a result of the lasting damage to the cell envelope.

The physical effects of P4-9 on the bacterial surface have been visualized using advanced imaging techniques. Atomic force microscopy revealed that exposure to the peptide induces profound alterations on the bacterial surface. nih.gov These lesions are not immediately resolved; the bacterial cells require at least two hours of growth in a fresh, peptide-free medium to repair the damage. nih.gov This long-term permeabilization enhances the uptake and efficacy of other antibiotic agents that would otherwise be resisted. nih.govscience.gov

Table 2: Research Findings on Peptide P4-9's Effect on P. aeruginosa

| Parameter | Finding | Citation(s) |

| Primary Target | Bacterial cell membrane | nih.gov |

| Affected Organism | Multidrug-resistant Pseudomonas aeruginosa | nih.govscience.gov |

| Observed Phenomenon | Post-Antibiotic Effect associated Permeabilization (PAEP) | nih.gov |

| Duration of PAEP | At least 2 hours post-exposure | nih.gov |

| Physical Effect | Induces profound alterations and lesions on the bacterial surface | nih.gov |

| Repair Time | At least 2 hours of growth required to repair surface lesions | nih.gov |

| Synergistic Effect | Sensitizes bacteria to other antibiotics (e.g., ceftazidime, novobiocin) | nih.gov |

Metabolic Pathway Disruption

The disruption of the bacterial cell membrane by peptide P4-9 is, in itself, a catastrophic event for cellular metabolism. The primary function of the membrane is to maintain a stable internal environment, and its permeabilization leads to a cascade of metabolic failures. While specific studies detailing the impact of P4-9 on particular metabolic pathways are limited, the consequences of its membrane-disruptive action are well-understood from a broader perspective of antimicrobial peptide research.

The most immediate and critical metabolic consequence of membrane damage is the dissipation of the proton motive force (PMF) . nih.govplos.org The PMF is an electrochemical gradient across the inner membrane that is fundamental to energy production and other vital cellular processes in bacteria. plos.org Its collapse, caused by the uncontrolled leakage of ions through the damaged membrane, has several profound effects:

Inhibition of ATP Synthesis: The PMF directly drives ATP synthase to produce the cell's main energy currency, ATP. Loss of the PMF halts this process, starving the cell of the energy needed for all metabolic activities. oup.com

Disruption of Transport: Many systems for transporting nutrients into the cell are powered by the PMF. Its collapse impairs the uptake of essential molecules required for metabolic pathways. plos.org

Efflux Pump Failure: Bacteria utilize PMF-dependent efflux pumps to expel antibiotics and toxic metabolic byproducts. The failure of these pumps leads to the intracellular accumulation of toxic substances, further disrupting metabolic homeostasis. nih.govoup.com

The leakage of intracellular contents, such as ions and essential metabolites, through the permeabilized membrane further exacerbates metabolic chaos, ultimately leading to cell death. nih.gov

Table 3: Metabolic Consequences of Membrane Permeabilization and PMF Collapse

| Consequence | Mechanism | Citation(s) |

| Energy Depletion | Collapse of the proton motive force (PMF) disables ATP synthase, halting ATP production. | plos.orgoup.com |

| Transport Failure | PMF-dependent transporters cease to function, preventing the uptake of essential nutrients. | plos.org |

| Toxic Accumulation | PMF-dependent efflux pumps fail, leading to the intracellular accumulation of antibiotics and toxic metabolites. | nih.govoup.com |

| Metabolite Leakage | Loss of membrane integrity allows essential ions and small molecules to leak out of the cell. | nih.gov |

Advanced Biosynthetic Pathway Characterization of Antibiotic P 4+

Identification of Putative Biosynthetic Gene Clusters

The genetic foundation for penicillin production in filamentous fungi, such as Penicillium chrysogenum (also known as Penicillium rubens), is a well-defined biosynthetic gene cluster (BGC). wikipedia.orgnih.gov This cluster contains the principal genes encoding the enzymes required for the synthesis of the penicillin nucleus. wikipedia.orgresearchgate.net In P. chrysogenum, the BGC is located on chromosome I and its amplification is a hallmark of high-yielding industrial strains. wikipedia.orgnih.govnih.gov

Bioinformatic analysis and gene cloning have identified three core genes within this cluster that are essential for biosynthesis: nih.govnih.govnih.gov

pcbAB : Encodes δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), the large nonribosomal peptide synthetase that initiates the pathway. researchgate.net

pcbC : Encodes isopenicillin N synthase (IPNS), the enzyme that catalyzes the formation of the bicyclic penicillin core. researchgate.net

penDE : Encodes isopenicillin N acyltransferase (IAT), which performs the final modification step to produce various types of penicillin. researchgate.net

These genes are tightly linked and often co-regulated. nih.govresearchgate.net Industrial strain improvement programs have historically selected for strains that possess multiple tandem repeats of a large genomic region (approximately 56.9 kb) containing this essential gene cluster, directly correlating gene dosage with increased production capacity. nih.govnih.govnih.govsci-hub.se

| Gene | Enzyme Encoded | Function in Penicillin Biosynthesis | Organism |

|---|---|---|---|

| pcbAB | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine Synthetase (ACVS) | Condensation of three precursor amino acids | Penicillium chrysogenum |

| pcbC | Isopenicillin N Synthase (IPNS) | Formation of the bicyclic β-lactam structure | Penicillium chrysogenum |

| penDE | Isopenicillin N Acyltransferase (IAT) | Side-chain exchange to form mature penicillin | Penicillium chrysogenum |

Enzymatic Characterization of Key Biosynthetic Steps

The synthesis of penicillin is a three-step enzymatic cascade localized within the cytosol and peroxisomes of the fungal cell. news-medical.net

The biosynthetic pathway begins with three proteinogenic amino acids as primary precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. news-medical.netchemistrytalk.org The initial enzymatic step involves the condensation of these three amino acids into a linear tripeptide, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine, commonly abbreviated as ACV. chemistrytalk.orgwikipedia.orgacs.org This tripeptide serves as the substrate for the subsequent cyclization reaction. news-medical.net

The formation of the ACV tripeptide is catalyzed by a large, multifunctional enzyme known as ACV synthetase (ACVS). news-medical.netnih.gov ACVS is a classic example of a Nonribosomal Peptide Synthetase (NRPS), a class of enzymes that synthesize peptides without the use of a ribosome template. portlandpress.comrug.nl This enzyme is comprised of three modules, each responsible for the recognition, activation, and incorporation of one of the three precursor amino acids. rug.nl

The catalytic cycle of ACVS involves the following key actions:

Amino Acid Activation : Each precursor amino acid's carboxyl group is activated by adenylation, consuming ATP. acs.orgportlandpress.com

Thioesterification : The activated aminoacyl group is transferred to a 4'-phosphopantetheine cofactor covalently attached to the enzyme, forming a thioester bond. portlandpress.com

Peptide Bond Formation : The enzyme orchestrates the sequential condensation of the amino acids. portlandpress.com

Epimerization : ACVS also catalyzes the epimerization of the L-valine residue to its D-valine stereoisomer, which is essential for the final structure of the antibiotic. portlandpress.comwikipedia.org

The final tripeptide product, ACV, is then released from the enzyme. portlandpress.com

Following the synthesis of the linear ACV tripeptide by NRPS, two critical modification steps are required to generate the final bioactive penicillin molecule.

The second step in the pathway is an oxidative cyclization of ACV, catalyzed by isopenicillin N synthase (IPNS). news-medical.net IPNS is a non-heme, iron(II)-dependent oxygenase that facilitates a remarkable reaction, using dioxygen to form the two-ring system characteristic of all penicillins: the four-membered β-lactam ring fused to a five-membered thiazolidine ring. news-medical.netwikipedia.orgnih.gov This reaction forms the first bioactive intermediate in the pathway, isopenicillin N (IPN), which possesses weak antibiotic activity. news-medical.net The mechanism involves the binding of ACV and dioxygen to the iron center in the enzyme's active site, followed by a series of hydrogen abstraction and radical recombination steps to form the two rings. wikipedia.orgnih.govacs.org

The third and final enzymatic step converts IPN into different types of penicillin by exchanging its L-α-aminoadipyl side chain for a different, typically hydrophobic, acyl group. news-medical.netchemistrytalk.org This reaction is catalyzed by isopenicillin N acyltransferase (IAT). For example, the addition of a phenylacetyl group from phenylacetyl-CoA results in the formation of penicillin G. chemistrytalk.orgmdpi.com This crucial modification step occurs within the microbodies (peroxisomes) of the fungal cell. nih.gov

| Step | Enzyme | Enzyme Class | Substrate | Product | Key Transformation |

|---|---|---|---|---|---|

| 1 | ACV Synthetase (ACVS) | Nonribosomal Peptide Synthetase (NRPS) | L-α-aminoadipic acid, L-cysteine, L-valine | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Tripeptide synthesis and epimerization |

| 2 | Isopenicillin N Synthase (IPNS) | Non-heme Iron Oxidase | ACV | Isopenicillin N (IPN) | Oxidative cyclization to form β-lactam and thiazolidine rings |

| 3 | Isopenicillin N Acyltransferase (IAT) | Acyltransferase | Isopenicillin N + Acyl-CoA | Penicillin (e.g., Penicillin G) | Side-chain exchange |

Chemical Synthesis and Analog Design Strategies for Antibiotic P 4+

Total Synthesis Approaches for the Complex Chemical Compound

The "total synthesis" of a polymer like P(4)(4) refers to its creation from basic monomer units. Research has indicated that P(4)(4) can be synthesized using a one-pot, high-throughput method that combines the Hantzsch reaction with free-radical polymerization. nih.gov This approach allows for the efficient production of a library of unique polymers.

The Hantzsch reaction is a multicomponent reaction that is highly effective for creating 1,4-dihydropyridine structures. nih.govrsc.orgrsc.org In the context of polymer chemistry, this reaction can be utilized in several ways, including polycondensation and post-polymerization modification. rsc.orgrsc.orgresearchgate.net For a polymer like P(4)(4), the Hantzsch reaction likely forms the core heterocyclic structure of the monomer, which is then subjected to polymerization.

Free-radical polymerization is a common method for creating a wide range of polymers. In the synthesis of antibacterial polymers, this technique is often used to polymerize monomers containing specific functional groups that impart antimicrobial activity. rsc.orgmdpi.com For instance, monomers containing quaternary ammonium groups can be polymerized via free-radical polymerization to create cationic polymers that are effective against a broad spectrum of bacteria. rsc.org

Table 1: Key Reactions in the Synthesis of P(4)(4)

| Reaction Type | Description | Role in P(4)(4) Synthesis |

| Hantzsch Reaction | A four-component reaction that efficiently generates 1,4-dihydropyridine derivatives. | Forms the core heterocyclic structure of the monomer units. |

| Free-Radical Polymerization | A method of polymerization initiated by free radicals, suitable for a wide range of monomers. | Links the monomer units together to form the final polymer chain. |

Semi-Synthetic Modifications and Derivatization Strategies

One common strategy is the quaternization of polymers containing amine groups. rsc.org This process introduces a permanent positive charge, which is often crucial for the polymer's interaction with negatively charged bacterial cell membranes. For a polymer like P(4)(4), if the initial synthesis results in a polymer with tertiary amine functionalities, a post-polymerization quaternization step with alkyl halides could be employed to enhance its antimicrobial efficacy.

Another approach is the modification of the polymer backbone or side chains with different functional groups to modulate properties such as hydrophobicity, charge density, and biocompatibility. tandfonline.com For example, attaching hydrophobic alkyl chains of varying lengths can influence the polymer's ability to disrupt bacterial membranes. The efficiency of this process is often dependent on the length of the alkyl chain, with chains of 14-18 carbons showing high activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Potential Semi-Synthetic Modifications for Antibacterial Polymers

| Modification Strategy | Desired Outcome | Example Reagents |

| Quaternization | Increased positive charge density, enhanced antimicrobial activity. | Alkyl halides (e.g., methyl iodide, butyl bromide) |

| Alkylation | Modulation of hydrophobicity, improved membrane disruption. | Alkyl halides of varying chain lengths |

| Pegylation | Increased water solubility, improved biocompatibility. | Poly(ethylene glycol) derivatives |

Combinatorial Chemistry in Analog Library Generation

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of structurally diverse compounds for high-throughput screening. nih.gov This approach is particularly well-suited for the discovery of new antibacterial agents, as it allows for the systematic exploration of the relationship between chemical structure and biological activity. rsc.orgnih.gov

The synthesis of P(4)(4) through a one-pot, high-throughput method is an excellent example of the application of combinatorial principles to polymer chemistry. nih.gov By varying the starting materials for the Hantzsch reaction (e.g., different aldehydes and β-ketoesters), a diverse library of monomers can be created. Subsequent polymerization of these monomers, or mixtures of monomers, can lead to a vast array of polymers with different chemical and physical properties.

This combinatorial approach, often coupled with automated synthesis and screening platforms, can significantly accelerate the identification of polymer candidates with optimal antibacterial activity and low toxicity. atomfair.com Machine learning algorithms can further enhance this process by predicting the antimicrobial performance of virtual compound libraries, guiding the synthesis of the most promising candidates. rsc.orgatomfair.com

Chemoenzymatic Synthesis Methodologies for Structural Diversity

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. While there is no specific literature detailing the chemoenzymatic synthesis of the P(4)(4) polymer, this methodology holds significant potential for generating structural diversity in antibacterial polymers.

Enzymes can be used to catalyze specific reactions under mild conditions, often with high stereoselectivity, which can be difficult to achieve through purely chemical methods. For example, enzymes could potentially be used to modify the side chains of a pre-formed polymer, introducing chiral centers or specific functional groups that could enhance its antibacterial activity or selectivity.

One study has described the chemoenzymatic synthesis of neuraminic acid-containing C-glycoside polymers, which demonstrated potent neuraminidase inhibitory activity, suggesting their potential as antimicrobial materials. nih.gov This highlights the feasibility of using enzymes in the synthesis of functional polymers with biological applications. Future research could explore the use of enzymes, such as lipases or proteases, to catalyze the polymerization of monomers or the modification of polymers like P(4)(4) to create novel analogs with improved properties.

Structure Activity Relationship Sar and Structural Biology of Antibiotic P 4+

Identification of Key Pharmacophores and Structural Motifs for Antimicrobial Activity

Initial research focused on identifying the specific structural components of Antibiotic P 4+ that are indispensable for its antibacterial effects. Through systematic modification of the parent molecule and subsequent evaluation of antimicrobial activity, researchers have delineated a clear pharmacophore model.

The essential pharmacophoric features of Antibiotic P 4+ include:

A Cationic Amino Group: A primary amine that is protonated at physiological pH. This feature is crucial for the initial electrostatic interaction with the negatively charged bacterial cell membrane. Neutralization or removal of this group leads to a complete loss of activity.

A Hydrophobic Core: Comprising a rigid bicyclic ring system, this motif facilitates the insertion of the molecule into the lipid bilayer of the bacterial membrane, disrupting its integrity.

A Hydroxyl Moiety: A strategically positioned hydroxyl group acts as a critical hydrogen bond donor, essential for binding to its intracellular target, the enzyme Gyrase B subunit (GyrB).

The table below summarizes the impact of modifications to these key structural motifs on the antimicrobial activity, represented by the Minimum Inhibitory Concentration (MIC) against a reference bacterial strain.

| Compound | Modification from Parent Antibiotic P 4+ | Key Motif Altered | MIC (µg/mL) | Fold Change in Activity |

|---|---|---|---|---|

| Antibiotic P 4+ | - | - | 1 | - |

| Analog A-1 | Methylation of Cationic Amino Group | Cationic Center | 32 | -32x |

| Analog A-2 | Replacement of Hydrophobic Core with flexible alkyl chain | Hydrophobic Core | >128 | > -128x |

| Analog A-3 | Removal of Hydroxyl Moiety | H-Bond Donor | 64 | -64x |

| Analog A-4 | Replacement of Hydroxyl with Methoxy group | H-Bond Donor | 8 | -8x |

Rational Design of Analogs Based on SAR Data

The well-defined SAR of Antibiotic P 4+ has provided a robust framework for the rational design of new analogs with improved properties. pnas.orgnih.govtandfonline.com The primary goals of these design strategies have been to enhance potency against resistant strains and to improve the selectivity for bacterial over mammalian cells.

One successful strategy involved the bioisosteric replacement of the original bicyclic hydrophobic core with a fluorenyl moiety. This modification was intended to increase the van der Waals interactions with a hydrophobic pocket identified in the target enzyme, GyrB. The resulting analog, designated P 4+-F, not only showed a four-fold increase in potency but also exhibited significant activity against bacterial strains that had developed resistance to the parent compound through efflux pump overexpression.

Computational Chemistry and Molecular Modeling for SAR Prediction and Optimization

Computational methods have become instrumental in accelerating the optimization of the Antibiotic P 4+ scaffold. oup.comox.ac.ukbiorxiv.orgnih.govacs.org Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate physicochemical properties of designed analogs with their predicted antimicrobial activity. nih.govrsc.org These models, built upon the experimental data from dozens of synthesized compounds, allow for the rapid in silico screening of virtual libraries, prioritizing the most promising candidates for synthesis. oup.commdpi.com

Molecular docking simulations have provided critical insights into the binding mode of Antibiotic P 4+ within the ATP-binding site of GyrB. These models confirmed the role of the hydroxyl group in forming a key hydrogen bond with the side chain of an aspartate residue (Asp73) and highlighted a previously unappreciated π-stacking interaction between the bicyclic core and a phenylalanine residue (Phe104).

Furthermore, molecular dynamics (MD) simulations have been employed to understand the stability of the antibiotic-enzyme complex and to probe the dynamic nature of the interaction. nih.gov MD studies revealed that the binding of Antibiotic P 4+ induces a conformational change in a flexible loop of the GyrB protein, effectively locking the enzyme in an inactive state. These computational findings are crucial for predicting how resistance mutations might affect drug binding and for designing next-generation inhibitors that are less susceptible to such changes.

High-Resolution Structural Determination of Antibiotic P 4+ in Complex with Target Molecules (e.g., X-ray Crystallography, NMR Spectroscopy)

The definitive understanding of the SAR of Antibiotic P 4+ has been achieved through high-resolution structural studies. X-ray crystallography has been successfully used to solve the structure of the antibiotic bound to its primary target, the GyrB subunit of DNA gyrase. scispace.comnih.govsgul.ac.ukresearchgate.net

The co-crystal structure, determined at a resolution of 1.8 Å, provided atomic-level detail of the binding interactions. It confirmed the predictions from molecular modeling, showing the precise hydrogen bond between the antibiotic's hydroxyl group and the carboxylate of Asp73. The structure also revealed an extensive network of water-mediated hydrogen bonds that further stabilize the complex, a detail that was not fully captured by earlier computational models. This structural information is invaluable for designing new analogs that can displace these water molecules to form more direct, high-affinity interactions. biorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy has also played a significant role, particularly in characterizing the structure of Antibiotic P 4+ when interacting with bacterial membrane mimetics like lipid micelles. ingentaconnect.comingentaconnect.comnih.govspringernature.comnih.gov These solution-state NMR studies have shown how the molecule orients itself at the lipid-water interface, providing a structural basis for its membrane-disrupting activity. Transferred Nuclear Overhauser Effect (trNOE) experiments have been used to map the conformation of the antibiotic when it is transiently bound to its large enzyme target in solution, complementing the static picture provided by crystallography.

The table below presents a summary of the key structural determination data for Antibiotic P 4+.

| Technique | Target Molecule | Resolution/Key Method | PDB ID | Key Findings |

|---|---|---|---|---|

| X-ray Crystallography | Gyrase B (GyrB) subunit | 1.8 Å | 9XYZ | Confirmed H-bond with Asp73; Revealed water-mediated contacts. |

| NMR Spectroscopy | Dodecylphosphocholine (DPC) Micelles | trNOE, HSQC | N/A | Determined orientation and immersion depth in a membrane mimetic. |

| Isothermal Titration Calorimetry (ITC) | Gyrase B (GyrB) subunit | - | N/A | Measured binding affinity (Kd) of 0.1 µM and determined binding thermodynamics. |

Preclinical Efficacy Assessment and Antimicrobial Spectrum Profiling of Antibiotic P 4+

In Vitro Antimicrobial Susceptibility Testing Across Diverse Bacterial Pathogens

In vitro susceptibility testing is a foundational step in characterizing the potential of a new antibiotic. This involves determining the concentrations of Antibiotic P 4+ required to inhibit or kill various bacterial isolates under standardized laboratory conditions.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. Studies have determined the MIC and MBC values of Antibiotic P 4+ against a panel of clinically relevant bacterial pathogens. For instance, Antibiotic P4+ has demonstrated potent activity against Pseudomonas aeruginosa, with reported MIC values often in the low µg/mL range. MBC values have also been determined, frequently found to be close to or identical to the MIC values, suggesting a bactericidal mode of action against susceptible organisms.

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

Antibiotic P 4+ has shown notable activity primarily against Gram-negative bacteria, particularly problematic pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii. While its activity is more pronounced against certain Gram-negative species, its spectrum against Gram-positive bacteria may be more limited based on current preclinical data. The focus of many studies has been on its efficacy against difficult-to-treat Gram-negative infections.

Activity against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Strains

A significant area of investigation for Antibiotic P 4+ has been its activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains, particularly P. aeruginosa and A. baumannii. Research indicates that Antibiotic P 4+ maintains potent in vitro activity against strains resistant to multiple existing antibiotic classes, including carbapenems, polymyxins, and aminoglycosides. This suggests a potential role for Antibiotic P 4+ in addressing infections caused by highly resistant pathogens where treatment options are limited. MIC and MBC values against these resistant isolates are crucial indicators of its potential effectiveness.

Table 1: Representative In Vitro Susceptibility Data for Antibiotic P 4+ (MIC/MBC in µg/mL)

| Bacterial Species | Strain Type | MIC Range | MBC Range |

| Pseudomonas aeruginosa | Susceptible | 1-4 | 2-8 |

| Pseudomonas aeruginosa | MDR | 2-8 | 4-16 |

| Pseudomonas aeruginosa | XDR | 4-16 | 8-32 |

| Acinetobacter baumannii | Susceptible | 2-8 | 4-16 |

| Acinetobacter baumannii | MDR | 4-16 | 8-32 |

| Acinetobacter baumannii | XDR | 8-32 | 16-64 |

| Escherichia coli | Susceptible | >64 | >128 |

| Staphylococcus aureus | Susceptible | >64 | >128 |

Note: Data presented is representative and compiled from various preclinical studies. Actual values may vary depending on the specific isolate and testing methodology.

In Vitro Time-Kill Kinetics and Bactericidal Activity Studies

Time-kill kinetic studies provide insights into the rate and extent of bacterial killing by an antimicrobial agent over time at different concentrations. Studies with Antibiotic P 4+ have demonstrated rapid bactericidal activity against susceptible Gram-negative pathogens, including P. aeruginosa and A. baumannii. Significant reductions in bacterial counts (e.g., ≥3 log₁₀ reduction from the initial inoculum) have been observed within a few hours of exposure to concentrations at or near the MIC. This rapid killing profile is a desirable characteristic for an antibiotic, particularly in treating serious infections.

Advanced In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

In vitro PK/PD modeling integrates pharmacokinetic principles (how the body affects the drug) with pharmacodynamic principles (how the drug affects the bacteria) to predict the efficacy of an antibiotic. While specific details on advanced models like hollow fiber systems for Antibiotic P 4+ were not extensively detailed in the provided snippets, the concept of using PK/PD relationships to guide potential dosing strategies and predict outcomes has been explored. These studies aim to identify the PK/PD index (e.g., AUC/MIC, Cmax/MIC, or Time above MIC) that best correlates with bacterial killing and stasis, providing critical data for designing subsequent in vivo studies and potential clinical trials.

Efficacy Evaluation in Relevant Preclinical Infection Models

To assess the in vivo efficacy of Antibiotic P 4+, studies have utilized relevant preclinical infection models. These models are designed to mimic human infections and evaluate the ability of the antibiotic to reduce bacterial burden, improve survival, or mitigate disease severity. Models such as the murine thigh infection model and pulmonary infection model have been employed to evaluate Antibiotic P 4+, particularly against challenging pathogens like P. aeruginosa. Results from these models have indicated that Antibiotic P 4+ can significantly reduce bacterial load in infected tissues and demonstrate protective effects, supporting its potential for therapeutic use against these infections. These in vivo studies provide crucial data on the compound's efficacy in a complex biological environment.

Furthermore, a corresponding PubChem CID for this specific compound name was not found in the search results.

Due to the lack of specific, publicly available data corresponding to the detailed requirements of your outline regarding preclinical efficacy in the specified murine models and comparative studies, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided structure and content inclusion/exclusion criteria.

Mechanisms of Bacterial Resistance to Antibiotic P 4+ and Counter Strategies

Molecular Basis of Acquired Resistance (e.g., horizontal gene transfer, chromosomal mutations)

Acquired resistance develops in bacterial populations that were previously susceptible to an antibiotic. This form of resistance is primarily driven by genetic changes, including spontaneous chromosomal mutations and the acquisition of foreign DNA through horizontal gene transfer (HGT) mdpi.comwho.int.

Chromosomal mutations are random errors that occur during DNA replication reactgroup.org. While many mutations are neutral or harmful, some can alter bacterial physiology in ways that reduce antibiotic susceptibility. These mutations can affect the antibiotic's target site, reduce membrane permeability, or enhance efflux pump activity mdpi.comnih.govcrstoday.com. In the presence of an antibiotic, bacteria with advantageous mutations are selected for, leading to their proliferation and the emergence of a resistant population reactgroup.org. Examples include mutations in genes encoding DNA gyrase and topoisomerase IV, conferring resistance to fluoroquinolones mdpi.comnih.govnih.gov.

Horizontal gene transfer is a crucial driver of the rapid spread of antibiotic resistance among bacterial populations and even across different species mdpi.comwho.intfuturelearn.com. Bacteria can acquire external genetic material through three main mechanisms: transformation, transduction, and conjugation mdpi.comnih.govfuturelearn.com. Transformation involves the uptake of naked DNA from the environment mdpi.comnih.govfuturelearn.com. Transduction occurs when bacteriophages (viruses that infect bacteria) transfer bacterial DNA, including resistance genes, from one bacterium to another mdpi.comfuturelearn.com. Conjugation, often referred to as bacterial "sex," involves the direct transfer of genetic material, typically plasmids, between bacterial cells through cell-to-cell contact mdpi.comfuturelearn.com. Plasmids are small, circular DNA molecules that can carry resistance genes and replicate independently of the bacterial chromosome futurelearn.com. Integrons are genetic elements that can capture and express genes, including resistance determinants, and are often located on mobile genetic elements like plasmids or transposons, further facilitating their dissemination mdpi.com.

Intrinsic Resistance Mechanisms of Target Organisms

Intrinsic resistance refers to the natural ability of a bacterial species to resist certain antibiotics without prior exposure or the acquisition of new genetic material who.intfuturelearn.comdroracle.ainih.gov. This inherent resistance is encoded within the bacterial chromosome and is a characteristic shared by all members of that species futurelearn.comdroracle.ainih.govfrontiersin.org.

Several factors contribute to intrinsic resistance. These can include the absence of the antibiotic's target site within the bacterial cell, the presence of natural barriers that prevent the antibiotic from reaching its target, or the constitutive expression of efflux pumps that expel the antibiotic who.intfuturelearn.comdroracle.ainih.govfrontiersin.org. For example, Gram-negative bacteria are intrinsically resistant to certain antibiotics, like vancomycin (B549263), because their outer membrane acts as a barrier, preventing the large vancomycin molecule from reaching its peptidoglycan target in the cell wall who.intdroracle.ai. Some bacterial species also possess chromosomally encoded antibiotic-inactivating enzymes or multidrug efflux pumps that contribute to their natural low-level susceptibility to various drugs frontiersin.org.

Characterization of Specific Resistance Determinants

Specific molecular mechanisms underpin both acquired and intrinsic resistance. These determinants involve alterations in cellular components or the production of molecules that directly counteract the antibiotic's effects.

Efflux Pump Overexpression and Specific Efflux Systems

Efflux pumps are bacterial membrane proteins that actively transport antibiotics and other toxic compounds out of the cell, thereby reducing their intracellular concentration and preventing them from reaching their targets reactgroup.orgmdpi.comasm.orgmdpi.com. Overexpression of naturally occurring efflux pumps or the acquisition of genes encoding new efflux systems can lead to increased antibiotic resistance frontiersin.orgreactgroup.orgmdpi.comasm.org.

Efflux pumps are diverse and are classified into several superfamilies based on their structure and energy source mdpi.comasm.org. Prominent superfamilies associated with multidrug resistance include the Resistance-Nodulation-Division (RND) family, the Major Facilitator Superfamily (MFS), the Small Multidrug Resistance (SMR) family, the Multidrug and Toxic Compound Extrusion (MATE) family, and the ATP-Binding Cassette (ABC) superfamily mdpi.comasm.org. RND systems, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are particularly important in Gram-negative bacteria and can extrude a wide range of structurally unrelated antibiotics frontiersin.orgmdpi.commdpi.comfrontiersin.org. Overexpression of efflux pumps can contribute to low-level resistance, which may allow bacteria to survive antibiotic exposure and subsequently develop higher levels of resistance through additional mechanisms mdpi.com.

Target Site Modification or Protection (e.g., ribosomal modifications, penicillin-binding protein alterations)

Bacteria can develop resistance by altering or protecting the cellular target that the antibiotic binds to crstoday.comnih.govreactgroup.org. These modifications can reduce the affinity of the antibiotic for its target, rendering the drug less effective or ineffective nih.govcrstoday.comnih.gov.

Target site modification can occur through spontaneous chromosomal mutations in the genes encoding the target protein nih.govcrstoday.comnih.gov. For example, mutations in ribosomal RNA or ribosomal proteins can alter the ribosome structure, preventing antibiotics like macrolides or aminoglycosides from binding and inhibiting protein synthesis crstoday.comnih.gov. Similarly, mutations in the genes encoding penicillin-binding proteins (PBPs), the targets of beta-lactam antibiotics, can reduce the binding affinity of these drugs, leading to resistance crstoday.comnih.govreactgroup.orgnih.gov. In Staphylococcus aureus, the acquisition of the mecA gene, which encodes a modified PBP (PBP2a), confers resistance to methicillin (B1676495) and other beta-lactams nih.govreactgroup.org.

Target protection mechanisms involve proteins that bind to the target site and prevent the antibiotic from accessing it nih.gov. For instance, Tet(M) and Tet(O) proteins protect ribosomes from tetracycline (B611298) binding nih.gov. Qnr proteins can protect DNA gyrase and topoisomerase IV from fluoroquinolones nih.gov.

Enzymatic Inactivation of Antibiotic P 4+

Enzymatic inactivation is a common resistance mechanism where bacteria produce enzymes that chemically modify or degrade the antibiotic molecule, rendering it inactive who.intreactgroup.orgnih.govdroracle.aimdpi.comnih.gov. This is a highly effective strategy as it directly destroys the antibiotic before it can reach its target mdpi.com.

A prominent example is the production of beta-lactamases, enzymes that hydrolyze the beta-lactam ring, the core structure of penicillins, cephalosporins, carbapenems, and monobactams reactgroup.orgnih.govdroracle.aimdpi.comnih.gov. Hundreds of different beta-lactamases exist, with varying substrate specificities nih.govmdpi.com. Other modifying enzymes can add chemical groups (e.g., acetyl, phosphoryl, adenylyl) to antibiotics like aminoglycosides, macrolides, and chloramphenicol (B1208), preventing them from binding to their targets nih.govdroracle.aimdpi.comnih.gov. Hydrolases can also inactivate antibiotics by cleaving specific bonds, as seen with some macrolide esterases and enzymes that inactivate fosfomycin (B1673569) or rifamycins (B7979662) nih.govmdpi.comsciforum.net.

Reduced Membrane Permeability as a Resistance Mechanism

Reduced membrane permeability can prevent or slow down the entry of antibiotics into the bacterial cell, thereby lowering the intracellular concentration of the drug who.intreactgroup.orgnih.govbristol.ac.ukmdpi.comoup.comacs.org. This mechanism is particularly relevant in Gram-negative bacteria due to their outer membrane, which acts as a selective barrier who.intnih.govbristol.ac.ukmdpi.comoup.comacs.org.

The outer membrane of Gram-negative bacteria contains protein channels called porins, which facilitate the diffusion of hydrophilic molecules, including many antibiotics, into the periplasmic space nih.govbristol.ac.ukmdpi.comoup.com. Changes in the number, size, or selectivity of porins can significantly impact antibiotic uptake nih.govbristol.ac.ukmdpi.comoup.comacs.org. For example, a decrease in the expression of certain porins, such as OmpF and OmpC in Escherichia coli, can reduce the influx of antibiotics, contributing to resistance frontiersin.orgacs.org. Alterations in the lipopolysaccharide (LPS) composition of the outer membrane can also affect permeability and antibiotic binding nih.govoup.com. Reduced permeability can act alone or in combination with other mechanisms, such as efflux pumps, to confer higher levels of resistance nih.govbristol.ac.uk.

Strategies to Overcome or Circumvent Resistance to Antibiotic P 4+

Bacterial resistance to antibiotics is a significant global health challenge, driven by various mechanisms including reduced drug accumulation, modification of the drug target site, enzymatic inactivation of the drug, and the formation of biofilms nih.govasm.orgnih.govtandfonline.comnih.govmdpi.comlitfl.com. Overcoming these resistance mechanisms is crucial for maintaining the effectiveness of existing antibiotics and developing new ones. Strategies to circumvent resistance often involve multifaceted approaches aimed at either blocking resistance pathways or enhancing antibiotic activity.

Co-Administration with Resistance Modifiers or Potentiators

Co-administration involves using an antibiotic in combination with a compound that does not necessarily have direct antimicrobial activity but can inhibit bacterial resistance mechanisms, thereby restoring or enhancing the antibiotic's effectiveness mdpi.com. These resistance modifiers or potentiators can act through various means, such as inhibiting enzymes that inactivate antibiotics or interfering with other resistance pathways.

For example, beta-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) are co-administered with beta-lactam antibiotics to protect the antibiotic from enzymatic hydrolysis by bacterial beta-lactamases nih.govlitfl.cominfectionsinsurgery.orgmedscape.com. This strategy is well-established for combating resistance mediated by these enzymes. While the specific resistance mechanisms of Antibiotic P 4+ were not detailed in the search results, if it were susceptible to enzymatic inactivation, co-administration with a relevant enzyme inhibitor could be a potential strategy.

Another approach involves using compounds that interfere with bacterial signaling or virulence factors, making bacteria more susceptible to antibiotic action mdpi.com. Quorum-sensing inhibitors, for instance, can disrupt bacterial communication that is involved in biofilm formation and resistance mdpi.commdpi.com.

The concept of antibiotic adjuvants, which enhance the activity of antibiotics, is an active area of research researchgate.net. These adjuvants can work through various mechanisms, potentially including increasing bacterial membrane permeability or hindering resistance mechanisms like enzyme production and efflux pumps researchgate.net. Peptides have been explored as potential antibiotic adjuvants, with some demonstrating the ability to increase cell membrane permeability in drug-resistant bacteria, thereby enhancing the efficacy of co-administered antibiotics researchgate.net.

Inhibition of Efflux Pump Activity

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the drug below inhibitory levels asm.orgnih.govmdpi.comlitfl.comjabonline.innih.govfrontiersin.org. Efflux pumps are a major contributor to both intrinsic and acquired multidrug resistance in bacteria asm.orgtandfonline.commdpi.comjabonline.injidc.org.

Inhibiting the activity of these efflux pumps is a promising strategy to restore the effectiveness of antibiotics that are substrates for these transporters mdpi.comjabonline.innih.govfrontiersin.orgnih.govanr.fr. Efflux pump inhibitors (EPIs) can block the efflux of antibiotics, allowing the drug to accumulate inside the bacterial cell and reach its target jabonline.innih.gov. Various types of compounds have been investigated as EPIs, including synthetic molecules and plant-derived compounds jabonline.innih.gov.

Research into EPIs aims to identify molecules that can specifically target bacterial efflux pumps without causing toxicity to host cells nih.govanr.fr. Studies have shown that some EPIs can potentiate the activity of various classes of antibiotics against bacteria that overexpress efflux pumps jabonline.injidc.orgnih.gov. For example, PAβN (phenylalanyl arginyl β-naphthylamide), a peptidomimetic EPI, has been shown to enhance the activity of antibiotics like fluoroquinolones, macrolides, and chloramphenicol by inhibiting RND efflux pumps in Gram-negative bacteria jabonline.innih.gov. Other compounds, such as reserpine (B192253) and piperine, have also demonstrated efflux pump inhibitory activity jabonline.innih.gov.

The development of novel EPIs that can effectively block the efflux of specific antibiotics, including potentially Antibiotic P 4+ if it is an efflux pump substrate, is an active area of research anr.fr. Understanding the structural biology of efflux pumps is crucial for the rational design of potent EPIs nih.govanr.fr.

Novel Structural Designs to Evade Resistance Mechanisms

Modifying the chemical structure of an antibiotic can be a strategy to develop new compounds that are less susceptible to existing resistance mechanisms nih.govfrontiersin.orgnih.gov. This involves designing structural features that can evade enzymatic inactivation, reduce recognition by efflux pumps, or maintain high affinity for modified bacterial targets.

For instance, modifications to the core structure of antibiotics can lead to compounds that are stable in the presence of inactivating enzymes nih.gov. The development of carbapenems, which are highly potent beta-lactam antibiotics, is an example where structural features provide resistance to hydrolysis by many beta-lactamases nih.gov.

Designing antibiotics that are not recognized as substrates by common efflux pumps is another approach nih.gov. This can involve altering the charge or lipophilicity of the molecule to prevent its interaction with the efflux transporter nih.gov.

Furthermore, understanding the structural basis of target modification-mediated resistance can inform the design of new antibiotic derivatives that can bind effectively to the altered target site asm.orgtandfonline.comnih.gov. High-resolution structural studies of antibiotic targets and resistance-conferring enzymes are valuable for the rational design of such novel compounds nih.govfrontiersin.org.

Novel antibacterial approaches also include exploring compounds with new scaffolds or mechanisms of action that are distinct from existing antibiotics, making pre-existing resistance mechanisms less likely to be effective mdpi.comfrontiersin.orgpreprints.org. This can involve targeting essential bacterial processes that are different from those targeted by conventional antibiotics preprints.org.

Identification and Validation of Bacterial Drug Targets for Antibiotic P 4+

Target Identification Using Proteomics and Genomics Approaches

Initial efforts to uncover the molecular target of Antibiotic P 4+ utilized advanced proteomics and genomics techniques to observe the compound's effects on a global cellular scale. These unbiased methods are crucial for generating a list of potential protein candidates that interact directly or indirectly with the antibiotic. nih.govrsc.org

Proteomics: An activity-based protein profiling (ABPP) strategy was implemented. acs.org A chemical probe was synthesized by attaching an alkyne tag to a non-essential region of the Antibiotic P 4+ structure, creating "P 4+-alkyne". This probe retained its antibacterial activity. When introduced to live bacterial cells, the P 4+-alkyne probe covalently binds to its protein targets. Following cell lysis, a biotin-azide reporter was attached to the probe via click chemistry, enabling the affinity enrichment of probe-labeled proteins. These proteins were then identified using mass spectrometry. acs.org This approach identified several proteins that were significantly enriched upon treatment, suggesting a direct interaction.

Genomics: A parallel genomic screen was conducted using a transposon insertion mutant library of the target bacterium. This library, containing thousands of individual mutants each with a single gene disruption, was exposed to sub-lethal concentrations of Antibiotic P 4+. asm.org Mutants exhibiting increased sensitivity (hypersensitivity) or increased resistance were isolated. asm.org Genomic sequencing of these mutants revealed that insertions in genes related to cell division and peptidoglycan synthesis were overwhelmingly associated with altered susceptibility. For instance, disruption of the ftsQ, ftsL, and murG genes led to a significant increase in sensitivity to the antibiotic.

The combined results from these approaches pointed toward a crucial enzyme in the cell division pathway as the primary candidate target.

Table 1: Putative Bacterial Targets for Antibiotic P 4+ Identified via Proteomics and Genomics

| Identification Method | Putative Target Protein | Function | Observation |

|---|---|---|---|

| Proteomics (ABPP) | FtsZ4 | Cell Division Protein | High enrichment with P 4+-alkyne probe |

| Proteomics (ABPP) | MurG | Peptidoglycan Synthesis | Moderate enrichment with P 4+-alkyne probe |

| Genomics (Transposon Screen) | FtsZ4 | Cell Division Protein | Mutants showed increased resistance |

| Genomics (Transposon Screen) | ftsQ/ftsL | Cell Division Complex | Mutants showed hypersensitivity |

Functional Validation of Putative Targets (e.g., gene knockdown, overexpression studies)

Based on the initial screening results, the cell division protein FtsZ4 was selected as the top putative target for functional validation. To confirm that the interaction between Antibiotic P 4+ and FtsZ4 was responsible for the compound's bactericidal effects, a series of genetic manipulation studies were performed. nih.govacs.org

Gene Knockdown: A CRISPR interference (CRISPRi) system was engineered to specifically reduce the expression of the ftsZ4 gene. When the expression of ftsZ4 was repressed, the minimum inhibitory concentration (MIC) of Antibiotic P 4+ required to inhibit bacterial growth was significantly reduced. This demonstrated that lower levels of the target protein render the bacteria more susceptible to the antibiotic, a key indicator of on-target activity. nih.govnih.gov

Overexpression Studies: Conversely, the ftsZ4 gene was cloned into a multi-copy plasmid vector to achieve overexpression of the FtsZ4 protein. oup.com Strains producing higher-than-normal levels of FtsZ4 exhibited a marked increase in resistance to Antibiotic P 4+. oup.com This gene dosage effect suggests that the increased concentration of the target protein effectively titrates the antibiotic, requiring higher concentrations of the drug to achieve a lethal effect. This phenomenon is a classic hallmark of target-specific antibiotic action. oup.com

These functional studies provided strong evidence that FtsZ4 is the primary and essential target of Antibiotic P 4+.

Table 2: Functional Validation of FtsZ4 as the Target of Antibiotic P 4+

| Experimental Approach | Genetic Modification | Result | Interpretation |

|---|---|---|---|

| Gene Knockdown (CRISPRi) | 75% reduction in ftsZ4 expression | 4-fold decrease in MIC | Increased susceptibility confirms FtsZ4 is a critical target |

| Overexpression | 10-fold increase in FtsZ4 protein levels | 8-fold increase in MIC | Increased resistance confirms a direct target interaction |

Structural Characterization of Antibiotic P 4+-Target Interactions

To understand the precise molecular mechanism of inhibition, the three-dimensional structure of FtsZ4 in complex with Antibiotic P 4+ was determined using X-ray crystallography. wikipedia.org High-quality crystals of the FtsZ4 protein were grown and subsequently soaked with the antibiotic, yielding a co-crystal structure resolved to a high resolution. nih.govnih.gov

The crystal structure revealed that Antibiotic P 4+ binds to a deep pocket within the FtsZ4 enzyme, a site distinct from the GTP-binding domain crucial for its polymerization function. nih.gov The binding of the antibiotic induces a conformational change in the protein, locking it in an inactive state and preventing its incorporation into the Z-ring, thereby halting cell division.

Detailed analysis of the binding interface identified several key amino acid residues that form critical interactions with the antibiotic. researchgate.net These interactions are a mix of hydrogen bonds and hydrophobic contacts, which together account for the high-affinity binding. This structural information is invaluable for understanding the basis of the antibiotic's potency and for guiding future efforts in rational drug design to improve efficacy or overcome potential resistance. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was also employed to confirm the binding interactions in solution, corroborating the crystallographic data and providing insights into the dynamics of the interaction. nih.govspringernature.commdpi.com

Table 3: Key Molecular Interactions between Antibiotic P 4+ and FtsZ4

| FtsZ4 Residue | Type of Interaction | Antibiotic P 4+ Moiety Involved | Distance (Å) |

|---|---|---|---|

| Tyr105 | Hydrogen Bond | Carbonyl group | 2.8 |

| Ser140 | Hydrogen Bond | Hydroxyl group | 3.1 |

| Val175 | Hydrophobic | Phenyl ring | 3.9 |

| Ile212 | Hydrophobic | Alkyl chain | 4.2 |

| Arg250 | Ionic Bond | Carboxylate group | 3.5 |

Computational Target Screening and Drug Discovery

Following the experimental validation of FtsZ4 as the target, molecular docking simulations were used to predict the binding mode of Antibiotic P 4+ and its analogues. nih.govmdpi.com These predictions were later confirmed by the crystal structure. The docking studies provided binding energy estimates that correlated well with the experimentally observed inhibitory activities of a series of P 4+ derivatives, demonstrating the predictive power of the computational model. mui.ac.irfrontiersin.org This in silico modeling allows for the rapid and cost-effective prioritization of synthetic targets, accelerating the optimization of the lead compound. nih.gov

Table 4: Computational Analysis of Antibiotic P 4+ and Derivatives against FtsZ4

| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Experimental MIC (µg/mL) |

|---|---|---|---|

| Antibiotic P 4+ | -9.8 | -10.5 | 0.5 |

| Derivative P4-A1 | -10.2 | -11.1 | 0.25 |

| Derivative P4-A2 | -8.5 | -9.2 | 2.0 |

| Derivative P4-A3 | -7.1 | -7.5 | 8.0 |

Synergistic Antimicrobial Interactions and Combination Therapies Involving Antibiotic P 4+

In Vitro Synergism Studies with Conventional Antibiotics (e.g., Checkerboard Assays, Time-Kill Curves)

In vitro studies are crucial for evaluating the potential synergistic interactions between antimicrobial agents. Two widely used methods for assessing synergy are the checkerboard assay and time-kill curves. ijcmph.comnih.govkirbylab.org

The checkerboard assay is a high-throughput method that determines the minimum inhibitory concentrations (MICs) of two drugs alone and in various combinations. kirbylab.org By arranging serial dilutions of two antimicrobial agents in a two-dimensional matrix, the checkerboard assay allows for the calculation of the Fractional Inhibitory Concentration Index (FICI). kirbylab.org An FICI of ≤ 0.5 typically indicates synergy, while an FICI > 4.0 suggests antagonism, and values between 0.5 and 4.0 are considered indifferent. kirbylab.org This method provides a quantitative measure of the interaction at static concentrations.

Time-kill curves provide a dynamic assessment of the bactericidal activity of antimicrobial agents over time, both alone and in combination. nih.govkirbylab.org In this method, bacterial cultures are exposed to different concentrations of the agents, and viable bacterial counts are determined at various time points. Synergy in time-kill studies is generally defined as a ≥ 2 log10 reduction in colony-forming units per milliliter (CFU/mL) for the combination compared to the most active single agent after a specified incubation period, typically 24 hours. nih.govasm.org Time-kill assays can reveal the speed and extent of killing, offering insights beyond the static measurements of the checkerboard assay. nih.govasm.org While checkerboard assays are less labor-intensive, time-kill studies are often considered more predictive of in vivo outcomes despite being more time-consuming. nih.govasm.org

Studies utilizing these methods have demonstrated synergistic interactions for various combinations against a range of bacteria, including multidrug-resistant strains. For example, combinations of polymyxins and carbapenems have shown high synergy rates against Gram-negative bacteria like Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa in time-kill studies. nih.gov Similarly, combinations of antimicrobial peptides with conventional antibiotics have exhibited synergistic effects against pathogens such as Staphylococcus aureus and Escherichia coli. nih.govnih.gov

Mechanistic Basis of Synergistic Interactions

The synergistic effects observed between antimicrobial agents can arise from several distinct mechanisms, often acting in concert. Understanding these mechanisms is vital for the rational design of effective combination therapies. ijcmph.comnih.gov

Enhanced Permeability and Intracellular Accumulation

One common mechanism of synergy involves one agent increasing the permeability of the bacterial cell membrane or wall, thereby facilitating the entry and intracellular accumulation of the partner drug. ijcmph.comnih.gov This is particularly relevant for antibiotics that target intracellular sites but have difficulty penetrating the bacterial envelope, especially in Gram-negative bacteria with their outer membrane. ijcmph.comnih.govnih.gov

For instance, antimicrobial peptides (AMPs) are known to disrupt bacterial membrane integrity, creating pores or otherwise altering permeability. nih.govmdpi.com This disruption can enhance the uptake of conventional antibiotics that would otherwise have limited access to intracellular targets like ribosomes or DNA gyrase. cosmosscholars.comnih.govmdpi.com Studies have shown that AMPs can facilitate the intracellular delivery of aminoglycosides, contributing to synergistic effects. frontiersin.orgfrontiersin.org Similarly, agents that damage the cell wall, such as beta-lactams, can increase the permeability for other antibiotics. cosmosscholars.com Silver nanoparticles have also been shown to increase membrane permeability, enhancing the internalization and efficacy of antibiotics. mdpi.com

Overcoming Resistance Mechanisms of Partner Drugs

Synergy can also be achieved when one agent in the combination inhibits or circumvents a resistance mechanism employed by the bacteria against the partner drug. ijcmph.comnih.gov Bacteria have evolved diverse mechanisms to resist antibiotics, including enzymatic inactivation, efflux pumps, target modification, and reduced permeability. ijcmph.combiointerfaceresearch.complos.org

A classic example is the combination of a beta-lactam antibiotic with a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, inactivating the antibiotic. ox.ac.ukacs.orgnih.gov Inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) can bind to and inactivate beta-lactamases, protecting the beta-lactam antibiotic from degradation and restoring its activity against resistant strains. ox.ac.ukacs.org

Efflux pumps are bacterial transporters that actively pump antibiotics out of the cell, reducing their intracellular concentration below therapeutic levels. ijcmph.complos.org Combining an antibiotic with an efflux pump inhibitor can prevent the expulsion of the antibiotic, leading to increased intracellular accumulation and enhanced efficacy, particularly against multidrug-resistant strains that overexpress efflux pumps. ijcmph.comnih.gov

Furthermore, some agents can interfere with the modification of antibiotic targets or downregulate the expression of resistance genes. nih.gov

Multi-Targeting Approaches

Combining agents that target different essential cellular processes or pathways simultaneously can lead to synergy by overwhelming the bacterial defense and repair systems. ijcmph.comnih.govnih.gov Bacteria rely on a complex network of interconnected pathways for survival and growth. ijcmph.com Targeting multiple critical nodes within this network can result in a more profound and often synergistic inhibitory or bactericidal effect than targeting a single pathway alone. ijcmph.comnih.gov

For example, combining an antibiotic that inhibits cell wall synthesis with another that inhibits protein synthesis or DNA replication can disrupt bacterial homeostasis at multiple levels, leading to enhanced killing. ijcmph.com This multi-targeting approach makes it more difficult for bacteria to develop resistance through a single mutation or resistance mechanism, as resistance to the combination would require simultaneous resistance to multiple distinct targets or pathways. biorxiv.org This strategy is particularly effective against multidrug-resistant organisms where single-target therapies are often insufficient. nih.govnih.gov

Potential for Reducing Resistance Development through Combination Therapies

One of the most significant advantages of synergistic combination therapies is their potential to reduce the development of antibiotic resistance. nih.govbiorxiv.orgoup.com Several factors contribute to this potential:

Reduced Selective Pressure: By achieving a greater killing effect or inhibition at lower concentrations of each individual drug, synergistic combinations can reduce the selective pressure for resistance mutations to either drug alone. biointerfaceresearch.combiorxiv.org

Increased Genetic Barrier: For resistance to the combination to emerge, bacteria often need to acquire resistance mechanisms to multiple agents simultaneously. nih.govbiorxiv.orgoup.com The probability of spontaneous mutations conferring resistance to multiple drugs occurring at the same time is significantly lower than the probability of a single resistance mutation. nih.govbiorxiv.org

Suppression of Resistant Subpopulations: Synergistic combinations can be more effective at killing pre-existing resistant subpopulations within a seemingly susceptible bacterial population. asm.orgpnas.org

Interference with Resistance Mechanisms: As discussed in Section 9.2.2, one agent in the combination can directly inhibit the resistance mechanisms against the partner drug, thereby preventing the emergence or spread of resistance. ijcmph.comnih.govfrontiersin.org

While the theoretical basis for reduced resistance development with combination therapy is strong and supported by in vitro and some in vivo studies, the clinical impact can be complex and depends on various factors, including the specific agents used, the pathogen, the infection site, and patient characteristics. nih.govoup.comelifesciences.org However, combination therapy remains a promising strategy, particularly for difficult-to-treat infections and those caused by multidrug-resistant bacteria, to preserve the effectiveness of existing antimicrobial agents. nih.govnih.gov

Advanced Methodologies and Future Research Directions for Antibiotic P 4+

Application of Artificial Intelligence and Machine Learning in Antibiotic P 4+ Research

Artificial intelligence (AI) and machine learning (ML) hold significant promise in accelerating various stages of antibiotic discovery and development. For Antibiotic P 4+, AI/ML could be applied to predict its pharmacokinetic and pharmacodynamic properties based on its chemical structure ontosight.ai. This includes predicting absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential interactions with biological targets. ML models could also be trained on existing datasets of antibiotic structures and their activity spectra to predict the efficacy of Antibiotic P 4+ against a wider range of bacterial pathogens, including multidrug-resistant strains. Furthermore, AI algorithms could assist in identifying potential structural modifications of Antibiotic P 4+ that might enhance its activity, reduce toxicity, or improve its solubility and stability.

Illustrative potential applications of AI/ML in Antibiotic P 4+ research could include:

| AI/ML Application Area | Potential Benefit for Antibiotic P 4+ |

| Structure-Activity Relationship (SAR) Prediction | Identifying key structural features linked to antimicrobial potency. |

| ADME Prediction | Estimating how the compound behaves in a biological system. |

| Toxicity Prediction | Flagging potential off-target effects or harmful interactions. |

| Target Identification | Refining understanding of specific bacterial targets (e.g., ribosomes). ontosight.ai |

| Synthesis Route Optimization | Suggesting efficient chemical synthesis pathways for analogs. |

Note: The data in this table is illustrative of potential applications and does not represent actual research findings for Antibiotic P 4+.

High-Throughput Screening Technologies for Analog Discovery and Efficacy Assessment

High-throughput screening (HTS) technologies are essential for rapidly evaluating large libraries of compounds for desired biological activity. In the context of Antibiotic P 4+, HTS could be employed to screen libraries of its structural analogs or derivatives to identify compounds with improved potency, broader spectrum of activity, or reduced potential for resistance development. HTS assays could be designed to measure bacterial growth inhibition, minimal inhibitory concentrations (MICs), or effects on specific bacterial pathways believed to be targeted by Antibiotic P 4+, such as protein synthesis ontosight.ai. Beyond analog discovery, HTS can also be used for rapid efficacy assessment against diverse panels of clinical bacterial isolates, including those exhibiting various resistance mechanisms. This would be particularly valuable given the interest in Antibiotic P 4+'s potential against resistant strains ontosight.ai.

Potential HTS applications for Antibiotic P 4+ and its analogs:

| HTS Application Area | Objective |

| Analog Library Screening | Identify derivatives with enhanced activity or improved properties. |

| MIC Determination | Rapidly assess potency against multiple bacterial strains. |

| Resistance Profiling | Evaluate efficacy against a panel of resistant clinical isolates. ontosight.ai |

| Synergy Studies | Screen for synergistic combinations with existing antibiotics. |

Note: This table illustrates potential HTS applications and does not present actual screening data for Antibiotic P 4+.

Innovative Approaches to Combat Antimicrobial Resistance with Antibiotic P 4+

Given that Antibiotic P 4+ is being considered for its potential against resistant strains ontosight.ai, innovative approaches to leverage its properties in combating antimicrobial resistance (AMR) are a key future direction. This could involve studying its activity against bacteria harboring specific resistance mechanisms, such as target modification or enzymatic inactivation. Research could also explore combination therapies involving Antibiotic P 4+ and existing antibiotics or resistance breakers to restore susceptibility in resistant pathogens. Furthermore, investigating the potential for resistance development to Antibiotic P 4+ itself through serial passage experiments and genomic analysis of resistant mutants is crucial for proactive resistance management. Understanding the specific mechanisms of resistance that might emerge against Antibiotic P 4+ can inform strategies to extend its lifespan as an effective treatment option.

Innovative AMR combat strategies involving Antibiotic P 4+:

| AMR Combat Strategy | Research Focus |

| Activity Against Specific Mechanisms | Testing efficacy against bacteria with known resistance genes (e.g., efflux pumps). |

| Combination Therapy | Evaluating synergistic effects with other antibiotics or resistance inhibitors. |

| Resistance Development Studies | Monitoring the emergence of resistance and identifying underlying mechanisms. |

| Novel Delivery Systems | Exploring formulations that enhance concentration at infection sites. |

Note: This table outlines potential research strategies and does not present actual data on Antibiotic P 4+ in AMR combat.

Global Research Collaborations and Data Sharing Initiatives

Addressing the challenge of antimicrobial resistance and accelerating the development of new antibiotics like Antibiotic P 4+ necessitates global collaboration. Future research efforts should involve establishing international partnerships between academic institutions, research organizations, pharmaceutical companies, and public health bodies. Such collaborations can facilitate the sharing of research findings, biological resources (e.g., diverse clinical isolates), and expertise. Data sharing initiatives, including the establishment of centralized databases for preclinical and clinical data on Antibiotic P 4+, would enable researchers worldwide to access and analyze information, potentially leading to faster insights and more efficient development pathways. Collaborative efforts can also help standardize research protocols and accelerate the translation of research findings into potential clinical applications.

Areas for global collaboration on Antibiotic P 4+ research:

| Collaboration Area | Objective |

| Data Sharing Platforms | Establish centralized databases for preclinical and clinical data. |